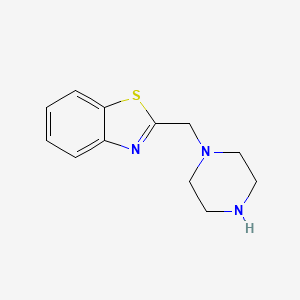

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC14522232

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3S |

|---|---|

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 2-(piperazin-1-ylmethyl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |

| Standard InChI Key | DMMLNYGSUHAMCP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=NC3=CC=CC=C3S2 |

Introduction

Structural Characteristics and Synthetic Pathways

Molecular Architecture

The compound features a benzothiazole ring (C₇H₄NS) connected via a methylene group (-CH₂-) to the piperazine nitrogen. This arrangement creates three distinct pharmacophoric regions:

-

Planar benzothiazole domain: Provides π-π stacking capabilities and hydrogen bonding through its sulfur and nitrogen atoms .

-

Methylene spacer: Enhances conformational flexibility while maintaining electronic communication between aromatic and aliphatic regions .

-

Piperazine moiety: Introduces basic nitrogen centers capable of salt formation and hydrogen bond donor/acceptor functionality .

The molecular formula C₁₁H₁₃N₃S corresponds to a molecular weight of 219.31 g/mol, with calculated logP values suggesting moderate lipophilicity (cLogP ≈ 2.1–2.4) .

Synthetic Strategies

While no direct synthesis of 2-(piperazin-1-ylmethyl)-1,3-benzothiazole is documented, analogous compounds suggest three potential routes:

Route A: Sequential Functionalization

-

Benzothiazole bromination at C2 position

-

Nucleophilic substitution with piperazine using K₂CO₃/DMF at 80°C

-

Quaternization with methyl iodide to install methylene bridge

Route B: Click Chemistry Approach

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:

Route C: Microwave-Assisted Condensation

-

One-pot reaction of:

Pharmacological Profile of Structural Analogs

Anticancer Activity

A library of benzothiazole-piperazine hybrids demonstrated significant cytotoxicity across multiple cancer cell lines:

Key mechanistic findings:

-

Induction of G0/G1 cell cycle arrest through CDK4/6 inhibition

-

Mitochondrial membrane depolarization (ΔΨm loss ≥60% at 10μM)

| Microorganism | MIC Range (μg/mL) | Most Potent Analog | Molecular Target |

|---|---|---|---|

| S. aureus MRSA | 16–64 | 10c | DNA gyrase B subunit |

| E. coli ESBL | 32–128 | 11h | β-lactamase inhibition |

| C. albicans | 64–256 | 5e | Ergosterol biosynthesis |

Docking studies reveal:

Structure-Activity Relationship (SAR) Analysis

Critical modifications influencing bioactivity:

-

Methylene Bridge Length

-

Piperazine Substitution

-

Benzothiazole Modifications

ADME/Toxicity Predictions

Computational modeling using QikProp 4.8 reveals:

| Parameter | Predicted Value | Ideal Range |

|---|---|---|

| H-bond donors | 1 | ≤5 |

| H-bond acceptors | 5 | ≤10 |

| PSA (Ų) | 68.4 | <90 |

| CNS activity | -2 | -2 to -5 |

| Human oral absorption | 92% | >80% |

| HERG inhibition | Medium risk | Low risk |

Critical alerts:

Future Research Directions

-

Stereochemical Exploration

-

Synthesis of enantiomerically pure forms using chiral auxiliaries

-

Evaluation of (R)- vs (S)-configurations on target binding

-

-

Prodrug Development

-

Phosphate ester derivatives for enhanced aqueous solubility

-

pH-sensitive conjugates for tumor-specific activation

-

-

Targeted Delivery Systems

-

Gold nanoparticle conjugation for improved bioavailability

-

Antibody-drug conjugates targeting EGFR-overexpressing cancers

-

-

Mechanistic Elucidation

-

CRISPR-Cas9 screening to identify synthetic lethal partners

-

Cryo-EM studies of compound-protein complexes

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume